Valsartan Intermediates

Description

Contextual Significance of Valsartan (B143634) Intermediates in Pharmaceutical Synthetic Chemistry

Key intermediates in Valsartan synthesis often include a biphenyl (B1667301) nitrile or a protected biphenyl tetrazole structure, which forms the core of the final molecule. One common and pivotal intermediate is 4'-bromomethyl-2'-cyanobiphenyl. acs.orgquickcompany.in This compound serves as a crucial electrophile for the N-alkylation of an L-valine ester. The subsequent conversion of the cyano group to the tetrazole ring is another critical transformation, often involving organotin reagents like tributyltin azide (B81097), although greener alternatives are increasingly sought. acs.orgresearchgate.net

The structure and reactivity of these intermediates dictate the choice of reagents, catalysts, and reaction conditions. For instance, the use of a trityl protecting group on the tetrazole ring, forming an intermediate like 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, can prevent side reactions and improve yields. justia.comgoogle.com The selection of the ester group on the L-valine moiety (e.g., methyl or benzyl (B1604629) ester) also influences the deprotection strategy in the final steps of the synthesis. acs.orgjustia.com The study of these intermediates is therefore intrinsically linked to optimizing the synthetic route for industrial-scale production, ensuring high yields and minimizing impurities. acs.org

Historical Trajectories and Modern Advancements in Valsartan Intermediates Research

The original synthesis of Valsartan, first patented in the early 1990s, laid the groundwork for the production of this important antihypertensive drug. wikipedia.orgd-nb.info Early synthetic routes often relied on the coupling of an L-valine ester derivative with a pre-formed biphenyl aldehyde via reductive amination, followed by acylation and tetrazole formation. d-nb.info However, these initial methods sometimes faced challenges, including the use of toxic reagents and the formation of impurities that were difficult to remove. acs.org

Over the years, significant research has focused on developing more efficient and environmentally friendly synthetic pathways. A major area of advancement has been in the construction of the key biphenyl bond. While early syntheses utilized classical methods, modern approaches have increasingly employed palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. d-nb.infobeilstein-journals.org This has allowed for a more convergent and efficient assembly of the biphenyl core from readily available boronic acids and aryl halides. europa.euacs.org

Overarching Academic Inquiry into this compound: Scope and Methodological Imperatives

Methodologically, this research relies heavily on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is indispensable for monitoring reaction progress, assessing the purity of intermediates, and quantifying impurities. acs.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for elucidating the structures of new intermediates and byproducts. researchgate.netresearchgate.net

A significant focus of academic inquiry is the development of more robust and scalable processes. This includes exploring alternative catalysts, such as heterogeneous catalysts that can be easily recovered and reused, and developing one-pot synthesis procedures to reduce the number of isolation and purification steps. d-nb.infobeilstein-journals.org The investigation into impurity formation, such as the recent concerns over nitrosamine (B1359907) impurities like N-nitrosodimethylamine (NDMA) in some Valsartan batches, highlights the critical need for a deep understanding of the entire synthetic process and the potential side reactions that can occur. nih.govresearchgate.net This has spurred further research into the reaction mechanisms and the development of analytical methods to detect and control such impurities. acs.org

The following table provides an overview of some key intermediates in Valsartan synthesis and their roles:

| Intermediate Name | Role in Synthesis |

| 4'-Bromomethyl-2'-cyanobiphenyl | Key electrophile for N-alkylation of L-valine ester. acs.orgquickcompany.in |

| L-Valine Methyl Ester | Chiral building block providing the amino acid moiety. justia.comd-nb.info |

| N-[(2'-Cyanobiphenyl-4-yl)methyl]-L-valine methyl ester | Product of the N-alkylation step, precursor to the tetrazole ring. acs.orgquickcompany.in |

| 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole | A protected form of the biphenyl tetrazole moiety used for coupling with the valine derivative. justia.comgoogle.com |

| N-Pentanoyl-N-[(2'-cyanobiphenyl-4-yl)-methyl]-(s)-valine methyl ester | Intermediate formed after acylation, prior to tetrazole formation. quickcompany.in |

Structure

2D Structure

Properties

IUPAC Name |

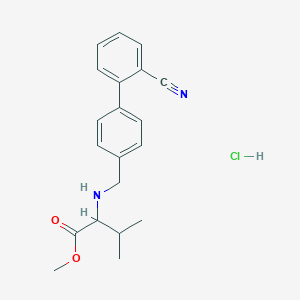

methyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21;/h4-11,14,19,22H,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQXUWUZQLZNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Engineering for Valsartan Intermediates

Foundational and Evolving Synthetic Pathways for Valsartan (B143634) Intermediates

Regioselective Tetrazole Ring Formation from Cyano Precursors

The formation of the 5-substituted 1H-tetrazole ring from a nitrile (cyano) precursor is a critical step in the synthesis of valsartan. This transformation is typically achieved through a [3+2] cycloaddition reaction between the cyano group of a biphenylnitrile intermediate and an azide (B81097) source.

Historically, organotin azides, such as tributyltin azide (Bu₃SnN₃), have been widely employed for this purpose. google.com These reagents offer high yields but present significant drawbacks, including the toxicity of organotin compounds and difficulties in removing tin residues from the final active pharmaceutical ingredient (API). researchgate.net

To circumvent these issues, alternative, more environmentally benign methods have been developed. A common approach involves the use of sodium azide (NaN₃) in combination with a Lewis acid or an ammonium (B1175870) salt. researchgate.net For instance, the use of zinc chloride (ZnCl₂) as a catalyst with sodium azide in a high-boiling solvent like N,N-dimethylformamide (DMF) has been reported. google.comepo.org This method avoids organotin reagents, though it may require high temperatures (120-140°C) and long reaction times. google.comepo.org Other Lewis acids like aluminum chloride (AlCl₃) have also been investigated. researchgate.net

The development of greener synthetic methodologies is an ongoing area of research. Some approaches focus on the use of heterogeneous catalysts or continuous flow processes to improve safety and efficiency. For example, a continuous flow method using a polymer-supported triorganotin azide has been described, which minimizes tin contamination in the product to less than 5 ppm and significantly reduces reaction times. acs.orgresearchgate.net Additionally, copper(II) complexes have been explored as catalysts for the [3+2] cycloaddition of sodium azide to nitriles, offering a more sustainable alternative to traditional methods. jchr.org

| Reagent/Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

| Tributyltin azide | Toluene (B28343) | Reflux | ~24h | High | High toxicity, difficult to remove tin residues. google.com |

| Sodium azide / Zinc chloride | DMF | 120-140 | 20-28h | 92.6% (HPLC purity) | Avoids organotin reagents. google.comgoogle.com |

| Sodium azide / Triethylamine (B128534) hydrochloride | Toluene | 110 | 24h | - | Alternative to Lewis acids. sci-hub.se |

| Polymer-supported triorganotin azide | - | - | 7.5-15 min | - | Continuous flow process, low tin contamination. acs.orgresearchgate.net |

| Copper (II) catalyst / Sodium azide | DMF | - | - | High | Greener alternative. jchr.org |

Biphenyl (B1667301) Coupling Strategies via Activated Tetrazole Edducts

An alternative to forming the tetrazole ring on a pre-formed biphenyl nitrile is to construct the biphenyl system using a coupling reaction where one of the coupling partners already contains a protected tetrazole ring. This approach often involves the use of an activated tetrazole educt. researchgate.netresearchgate.net

In this strategy, a phenyltetrazole derivative is activated, typically through ortho-metalation, and then coupled with a substituted aryl halide. For example, 5-phenyl-1-trityl-1H-tetrazole can be subjected to directed ortho-metalation using n-butyllithium (n-BuLi). The resulting organolithium species can then be transmetalated with zinc chloride to form an organozinc reagent. This reagent subsequently participates in a palladium-catalyzed Negishi cross-coupling reaction with an appropriate aryl bromide to form the biphenyl linkage. researchgate.net The trityl group serves as a protecting group for the tetrazole ring during these transformations.

This method offers a different retrosynthetic disconnection and can be advantageous in certain synthetic schemes, potentially avoiding some of the challenges associated with the late-stage tetrazole formation. researchgate.net

N-Alkylation and Oxazoline (B21484) Ring Transformation Processes

The synthesis of valsartan involves the attachment of the L-valine moiety. A common strategy involves the reductive amination of a biphenyl aldehyde intermediate with an L-valine ester, followed by N-acylation. d-nb.info For instance, 2'-cyanobiphenyl-4-carbaldehyde can be reacted with L-valine benzyl (B1604629) ester in the presence of a reducing agent like sodium cyanoborohydride. google.com The resulting secondary amine is then acylated with valeryl chloride to introduce the pentanoyl group. google.comd-nb.info

Protecting groups are often necessary for the tetrazole nitrogen to prevent unwanted side reactions during subsequent synthetic steps. The trityl (triphenylmethyl) group is a commonly used protecting group for the tetrazole ring. It can be introduced by reacting the tetrazole with trityl chloride. This protecting group is stable under many reaction conditions but can be removed under acidic conditions at the final stage of the synthesis.

In some synthetic variations, an oxazoline ring may be used as a precursor or protecting group. The transformation of this ring system would typically involve hydrolysis under acidic or basic conditions to reveal the desired functionality.

Catalytic Coupling Reactions in Intermediate Synthesis (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are central to many synthetic routes for valsartan intermediates, primarily for the construction of the key biphenyl backbone.

The Suzuki-Miyaura coupling is a widely used method, reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For valsartan, this typically involves coupling a derivative of 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile (B47944) with a 4-methylphenylboronic acid derivative. researchgate.netmdpi.com This reaction is known for its high tolerance of various functional groups and its generally high yields. mdpi.com Recent research has focused on developing more sustainable versions of this reaction, for example, using bio-derived palladium nanoparticles as a catalyst. researchgate.netmdpi.com

The Negishi coupling , as mentioned earlier, involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This method has been effectively applied to the synthesis of valsartan by coupling a zincated phenyltetrazole derivative with an aryl bromide. researchgate.net

These catalytic coupling reactions represent a powerful and versatile tool for the efficient construction of the biphenyl core of valsartan and other sartan drugs.

| Coupling Reaction | Aryl Halide Component | Organometallic Component | Catalyst System | Overall Yield of Coupling Step |

| Suzuki-Miyaura | 2-bromobenzonitrile | 4-methylphenylboronic acid | Bio-derived PdNPs, K₂CO₃ | 98% |

| Negishi | 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile derivative | Zincated 5-phenyl-1-trityl-1H-tetrazole | Pd(OAc)₂, Q-phos | 80% |

Decarboxylative Biaryl Coupling Approaches for Intermediate Formation

More recently, decarboxylative cross-coupling reactions have emerged as an alternative strategy for forming C-C bonds, including the biaryl linkage in this compound. This method avoids the pre-synthesis of organometallic reagents like boronic acids or organozinc compounds. Instead, a carboxylic acid is used as one of the coupling partners, which loses carbon dioxide during the reaction.

While less documented in the large-scale synthesis of valsartan compared to Suzuki or Negishi couplings, research in this area is growing. These reactions are typically catalyzed by palladium or copper complexes and offer a novel approach to biaryl synthesis. This methodology could potentially streamline the synthesis of biphenyl intermediates by using readily available carboxylic acids as starting materials.

Multistep Synthesis of Valsartan Precursors

These integrated synthetic sequences are designed to be efficient, scalable, and economically viable for the commercial production of valsartan.

Process Optimization Strategies for Enhanced this compound Production

The drive for more efficient production of this compound has led to significant innovations in process optimization. These strategies range from high-throughput screening and continuous manufacturing to the fine-tuning of reaction conditions and solvent systems.

Continuous flow chemistry has emerged as a powerful technology for manufacturing this compound, offering benefits in safety, efficiency, and scalability. arabjchem.org This innovative approach involves performing chemical reactions in continuously flowing streams within microreactors or larger reactor systems. arabjchem.org Several research efforts have demonstrated the successful multistep continuous synthesis of advanced valsartan precursors. d-nb.inforesearchgate.net

The yield and selectivity of reactions producing this compound are highly dependent on reaction parameters and the choice of catalyst. The Suzuki-Miyaura cross-coupling is a pivotal step in many valsartan synthesis routes, and its optimization is a primary focus. d-nb.info Heterogeneous palladium catalysts are often favored for their ease of separation and potential for recycling.

A particularly effective catalyst system for the Suzuki coupling step is a heterogeneous palladium-substituted cerium-tin-oxide with the molecular formula Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ. d-nb.inforesearchgate.net This catalyst, implemented in a packed-bed reactor, has shown high activity and functional group tolerance. d-nb.inforesearchgate.net Other palladium sources like Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd/C have also been used, allowing the reaction to be conducted in either homogeneous or heterogeneous phases. epo.org Beyond palladium-catalyzed reactions, Zn-catalyzed Negishi couplings and Ru-catalyzed C-H activation have been explored as alternative strategies. d-nb.inforesearchgate.netresearchgate.net

Optimization of reaction conditions such as temperature and reagent stoichiometry is also crucial. For instance, in the N-acylation of a boronic acid pinacol (B44631) ester intermediate, increasing the reaction temperature and using a slight excess of valeryl chloride were found to significantly increase the reaction rate, achieving nearly full conversion in minutes. researchgate.net

| Entry | Temperature (°C) | Equivalents of Valeryl Chloride | Base | Time (min) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | 40 | 1.1 | DIPEA | 60 | ~60 |

| 2 | 60 | 1.1 | DIPEA | 60 | ~85 |

| 3 | 80 | 1.1 | DIPEA | 60 | >95 |

| 4 | 80 | 1.3 | DIPEA | 5 | ~90 |

| 5 | 80 | 1.5 | DIPEA | 5 | ~95 |

| 6 | 80 | 1.5 | DIPEA (1.5 eq.) | 5 | >99 |

Solvent selection is a critical parameter that influences reaction rates, catalyst stability, and product purification. In the multistep synthesis of this compound, finding a solvent compatible with consecutive reaction steps is a significant challenge. europa.eu For example, N-acylation reactions are often best performed in aprotic solvents, whereas the subsequent Suzuki-Miyaura coupling may require an aqueous environment for the catalyst to be active. europa.eu Dioxane has been identified as a suitable solvent that is effective for the N-acylation and is also miscible with water, creating a viable medium for the subsequent palladium-catalyzed coupling step. d-nb.infoeuropa.eu

The use of heterogeneous or biphasic solvent systems is another effective strategy. A process for preparing a key intermediate involves reacting 4-bromomethyl-2′-cyanobiphenyl with L-valine benzyl ester in a heterogeneous mixture of water and a non-polar hydrocarbon solvent. google.comgoogle.com This approach can simplify workup procedures and improve process efficiency. The choice of solvent also has a substantial impact on catalyst performance, including metal leaching. Investigations have shown that palladium leaching from the catalyst can increase with the polarity of the reaction solvent, with lower leaching observed in aqueous ethereal solvents compared to ethanol-water mixtures. d-nb.info For the tetrazole cyclization step, N,N-Dimethylformamide (DMF) is often considered the most suitable solvent due to its excellent dissolving power and high boiling point, which helps maintain the chiral stability of the intermediate at elevated temperatures. google.com

| Solvent System | Relative Polarity | Palladium Leaching (mg kg⁻¹) |

|---|---|---|

| Ethanol-Water | High | 3.12 |

| 1,4-Dioxane-Water | Medium | Lower |

| Tetrahydrofuran (THF)-Water | Medium | Lower |

Green Chemistry Principles in this compound Manufacturing

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable manufacturing processes. For this compound, this involves developing safer, more environmentally friendly synthetic routes that reduce waste and avoid hazardous materials.

A key achievement in greening the valsartan process has been the elimination of halogenated solvents. acs.org In the bromination of 4′-methyl-biphenyl-2-carbonitrile to produce the intermediate 4′-bromomethyl-biphenyl-2-carbonitrile, the hazardous solvent chlorobenzene (B131634) has been successfully replaced with cyclohexane. acs.orgresearchgate.net

Another significant green improvement is the replacement of certain reagents with more benign alternatives. In the acylation step, N-ethyldiisopropylamine has been substituted with aqueous sodium hydroxide (B78521), utilizing classic Schotten-Baumann reaction conditions, which improves the quality of the resulting intermediate. acs.orgresearchgate.net Similarly, in the alkylation step, the use of N-ethyldiisopropylamine was indirectly replaced by using aqueous sodium hydroxide for the workup and recycling of the L-valine derivative. acs.org Furthermore, processes have been developed that avoid the use of highly toxic reagents like tributyltin azide for the formation of the tetrazole ring, which significantly enhances the safety and environmental profile of the synthesis. epo.org A continuous flow method using a polymer-supported organotin azide further contributes to sustainability by ensuring that tin residues in the product are minimized to less than 5 ppm. acs.org

Exploration of Alternative and Environmentally Benign Solvents

The pharmaceutical industry is increasingly seeking to replace hazardous organic solvents with greener alternatives to minimize environmental impact. researchgate.net In the context of valsartan intermediate synthesis, research has focused on utilizing water and other environmentally benign solvent systems.

One notable example is the use of a dioxane-water mixture for the Suzuki-Miyaura cross-coupling reaction, a key step in forming the biphenyl core of valsartan. d-nb.info An equivolume mixture of dioxane and water has been identified as optimal for this reaction, as a higher water content reduces the solubility of organic reactants, while a higher dioxane concentration leads to the incomplete dissolution of the inorganic base, potassium carbonate. d-nb.info

The use of aqueous sodium hydroxide has also been explored as a substitute for organic bases like N-ethyldiisopropylamine in the acylation and alkylation steps of valsartan intermediate synthesis. acs.org This modification, utilizing Schotten-Baumann reaction conditions, not only provides a more environmentally friendly option but also leads to a higher quality of the intermediate product. acs.org Additionally, processes have been developed that use a heterogeneous solvent mixture of water and a non-polar organic solvent, such as toluene or xylene, for certain reaction steps. google.com

The table below summarizes the use of alternative solvents in the synthesis of this compound.

| Reaction Step | Conventional Solvent(s) | Alternative Solvent(s) | Benefits of Alternative |

| Suzuki-Miyaura Coupling | Toluene, DMF | Dioxane/Water, Ethanol/Water | Improved catalyst activity, reduced environmental impact. d-nb.infoeuropa.eu |

| Acylation | Toluene | Aqueous Sodium Hydroxide | Avoids hazardous reagents, improves product quality. acs.org |

| Alkylation | N,N-dimethylformamide (DMF) | Aqueous Sodium Hydroxide | Eliminates the need for an organic base. acs.org |

| Debenzylation | Methanol | Water/Acetone | Facilitates purification. justia.com |

| Purification | Chlorinated Solvents | Ethyl Acetate/Hexane, Water | Reduces use of toxic solvents. justia.comgoogle.com |

Implementation of Solvent-Free Reaction Environments for Intermediate Production

Solvent-free synthesis, or solid-state synthesis, offers significant environmental and economic advantages by eliminating solvent waste and simplifying purification processes. While less common in the large-scale production of this compound, some research has explored this approach. One documented instance involves the solid-state synthesis of valsartan methyl ester. google.com This method highlights the potential to reduce solvent use in the manufacturing process, although further development is needed to apply it to the broader range of intermediates.

Advancement of Catalysis for Sustainable Intermediate Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, with significant advancements in both biocatalysis and heterogeneous catalysis aimed at improving sustainability and efficiency.

Biocatalysis:

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. In the synthesis of valsartan and its precursors, biocatalysis has been successfully employed for key transformations.

Hydrolysis: Immobilized enzymes, such as lipases from Candida antarctica and Candida rugosa, have been investigated for the methyl ester hydrolysis of a key biphenyl intermediate. europa.eu These enzymes can function in aqueous-organic solvent mixtures, demonstrating the potential for integrated chemo-enzymatic processes.

Cascade Reactions: One-pot enzymatic cascade strategies are being developed for the synthesis of precursors to drugs like sacubitril/valsartan. rsc.orgrsc.org These cascades can involve multiple enzymatic steps, such as transamination and reduction, to construct chiral centers with high selectivity, thereby reducing the number of separate reaction and purification steps. rsc.orgchimia.ch

Heterogeneous Catalysis:

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.

Suzuki-Miyaura Coupling: A significant development is the use of a heterogeneous palladium catalyst, specifically a palladium-substituted cerium-tin-oxide (Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ), for the Suzuki-Miyaura cross-coupling reaction. d-nb.infoeuropa.euresearchgate.netresearchgate.net This catalyst demonstrates high activity in aqueous solvent systems and minimal leaching of palladium, a critical factor for producing pharmaceutical-grade intermediates. d-nb.info It has been successfully implemented in both batch and continuous flow reactors. d-nb.info

Hydrogenolysis: For the debenzylation of benzyl valsartan, a penultimate intermediate, palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst. google.com This step is crucial for obtaining the final valsartan molecule.

The following table provides an overview of advanced catalytic systems used in valsartan intermediate synthesis.

| Reaction Step | Catalyst Type | Catalyst Name/Description | Key Advantages |

| Suzuki-Miyaura Coupling | Heterogeneous | Palladium-substituted cerium-tin-oxide (Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ) | High activity in aqueous media, low metal leaching, recyclability. d-nb.infoeuropa.euresearchgate.net |

| Methyl Ester Hydrolysis | Biocatalyst | Immobilized Lipases (e.g., from Candida antarctica) | Mild reaction conditions, high selectivity. europa.eu |

| Debenzylation | Heterogeneous | Palladium on Carbon (Pd/C) | Efficient removal of benzyl protecting group. google.com |

| Asymmetric Synthesis | Biocatalyst | Transaminases, Ene-reductases | High stereoselectivity in one-pot cascade reactions. rsc.orgchimia.ch |

Energy Efficiency Enhancements in Intermediate Process Design

Continuous flow reactors offer several advantages over traditional batch processes, including superior heat and mass transfer, which allows for better temperature control and can lead to higher reaction rates and yields. europa.euresearchgate.net This improved efficiency often translates to lower energy consumption.

By combining individual reaction modules into a single, continuous process, the need for isolating and purifying intermediates at each stage is minimized, leading to significant savings in time, materials, and energy. d-nb.infocore.ac.uk

Impurity Profiling, Characterization, and Control in Valsartan Intermediates

Identification and Structural Elucidation of Valsartan (B143634) Intermediate Impurities

The comprehensive identification and structural elucidation of impurities are foundational to controlling them effectively. This process involves detecting potential impurities, characterizing their chemical structures, and understanding how they are formed.

Detection and Characterization of Process-Related Impurities via Advanced Analytical Techniques

Process-related impurities are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). In the case of valsartan, several process-related impurities have been identified. Advanced analytical techniques are indispensable for their detection and characterization.

A study focusing on the impurity profile of valsartan identified five related substances using a combination of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov Subsequent analysis using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), followed by synthesis of the impurities, confirmed their structures. nih.govresearchgate.net One of the identified impurities, Impurity A, is believed to form through the hydrolysis of a methyl ester intermediate in the final step of valsartan synthesis. unair.ac.idresearchgate.netscispace.com The methyl group can react with the nitrogen of the tetrazole ring to form this impurity. unair.ac.idresearchgate.netscispace.com

Another study isolated three impurities from crude valsartan, one of which was also identified as Impurity A. unair.ac.id The synthetic route used in the manufacturing process can significantly influence the impurity profile. researchgate.net

Table 1: Examples of Process-Related Impurities in Valsartan Synthesis

| Impurity Name | Method of Detection | Characterization Techniques |

| Impurity I | HPLC, LC-MS | IR, NMR, MS, Synthesis |

| Impurity II | HPLC, LC-MS | IR, NMR, MS, Synthesis |

| Impurity III | HPLC, LC-MS | IR, NMR, MS, Synthesis |

| Impurity IV | HPLC, LC-MS | IR, NMR, MS, Synthesis |

| Impurity V | HPLC, LC-MS | IR, NMR, MS, Synthesis |

| Impurity A | HPLC, LC-MS | NMR, MS |

This table is based on data from multiple research findings. nih.govresearchgate.netunair.ac.idresearchgate.net

Investigation of Degradation Product Formation under Stress Conditions (e.g., Hydrolytic, Oxidative, Photolytic, Thermal)

Forced degradation studies are crucial for identifying potential degradation products that may form under various stress conditions, thus indicating the stability of the drug substance. Valsartan has been subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, photolytic, and thermal stress. ajpaonline.comjyoungpharm.inthepharmajournal.comresearchgate.net

Under acidic and oxidative stress conditions, valsartan has been shown to degrade significantly. thepharmajournal.com For instance, at 60 °C, valsartan degraded by 19.77% under oxidative stress and 23.61% under acidic stress. thepharmajournal.com In contrast, it was found to be relatively stable under basic and thermal degradation conditions at the same temperature. thepharmajournal.com One study reported that valsartan is highly susceptible to alkaline hydrolysis. researchgate.net Another study found that while the drug is resistant to oxidation, thermal, and photolytic conditions, two degradation products were formed during base stress. researchgate.net

A stability-indicating HPLC method was developed to separate valsartan from its degradation products. jyoungpharm.inresearchgate.net The results of these stress tests help in establishing the intrinsic stability of the valsartan molecule and validating the analytical methods used for its analysis. jyoungpharm.in

Table 2: Summary of Valsartan Degradation under Stress Conditions

| Stress Condition | Observation | Reference(s) |

| Acidic Hydrolysis | Significant degradation | ajpaonline.comthepharmajournal.comresearchgate.netamazonaws.com |

| Alkaline Hydrolysis | Significant degradation | ajpaonline.comresearchgate.net |

| Oxidative | Significant degradation | ajpaonline.comthepharmajournal.comresearchgate.netamazonaws.com |

| Photolytic | Stable/Minor degradation | jyoungpharm.inresearchgate.netamazonaws.com |

| Thermal | Stable/Minor degradation | ajpaonline.comjyoungpharm.inresearchgate.netamazonaws.com |

Mechanisms of Impurity Formation in Valsartan Intermediate Synthesis (e.g., N-Nitrosamine Formation)

A significant concern in the synthesis of sartan drugs, including valsartan, is the formation of N-nitrosamine impurities, which are classified as probable human carcinogens. researchgate.netjst.go.jp The formation of these impurities is often linked to specific reagents and solvents used in the synthesis process.

The synthesis of the tetrazole ring in valsartan is a key step where N-nitrosamine formation can occur. viamedica.pl One common method involves the use of sodium nitrite (B80452) to quench residual azide (B81097) after the formation of the tetrazole ring. jst.go.jp This can lead to the formation of nitrous acid, which can then react with secondary or tertiary amines present as impurities or degradation products of solvents to form N-nitrosamines. researchgate.netresearchgate.net

For example, N-nitrosodimethylamine (NDMA) can be formed from the reaction of nitrous acid with dimethylamine (B145610) (DMA), an impurity or degradant of the solvent N,N-dimethylformamide (DMF). researchgate.netviamedica.pl Similarly, N-nitrosodiethylamine (NDEA) can be formed from the reaction of nitrites with triethylamine (B128534) (TEA), and N-nitrosodiisopropylamine (NDIPA) can be formed from diisopropylamine (B44863) (DIPA), both of which may be used in some sartan synthesis processes. viamedica.pl

The use of certain solvents like DMF and N-methylpyrrolidone (NMP) are considered risk factors for the formation of N-nitrosamines. researchgate.netasianpubs.org The hydrolysis of NMP can produce N-methyl-4-aminobutyric acid (MBA), a secondary amine that can react with nitrite to form N-nitroso-N-methyl-4-aminobutyric acid (NMBA). researchgate.net

Advanced Analytical Methodologies for Impurity Profiling in Valsartan Intermediates

The accurate detection and quantification of impurities in this compound rely on the use of sophisticated analytical techniques. HPLC and LC-MS are the cornerstones of impurity profiling in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for Impurity Separation and Detection

HPLC is a powerful technique for separating and quantifying impurities in drug substances. Several stability-indicating HPLC methods have been developed and validated for the determination of valsartan and its impurities. ajpaonline.comjyoungpharm.inthepharmajournal.comscirp.org These methods are designed to separate the active ingredient from any process-related impurities and degradation products. jyoungpharm.in

A typical HPLC method for valsartan impurity analysis involves a reversed-phase column, such as a C18 column, and a gradient elution using a mobile phase consisting of a buffer and an organic solvent like acetonitrile. ajpaonline.comscirp.orgresearchgate.net The detection is usually carried out using a photodiode array (PDA) or UV detector at a specific wavelength, for instance, 230 nm or 265 nm. ajpaonline.comscirp.org

The developed HPLC methods have been validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ajpaonline.comthepharmajournal.com For example, one method demonstrated linearity for valsartan and its impurities over a specific concentration range with a high correlation coefficient. ajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Impurity Characterization

LC-MS and LC-MS/MS are invaluable tools for the structural characterization of impurities. While HPLC can separate impurities, MS provides information about their molecular weight and fragmentation patterns, which is crucial for their identification. nih.govscielo.br

LC-MS has been instrumental in identifying unknown impurities in valsartan. nih.govresearchgate.net In one instance, LC-MS analysis of a valsartan sample subjected to acid stress revealed the presence of two co-eluting degradation products with m/z values of 306 and 352, which were not detected by HPLC-PDA alone. scielo.brresearchgate.net This highlights the superior selectivity of LC-MS for monitoring drug degradation. scielo.br

Tandem mass spectrometry (LC-MS/MS) provides even more detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This technique is particularly useful for the sensitive and specific detection of N-nitrosamine impurities. sciex.comnih.gov Multi-analyte LC-MS/MS methods have been developed for the simultaneous screening and quantification of various nitrosamines in sartans. nih.gov

An Ultra-Performance Liquid Chromatography (UPLC)-MS method developed using the Analytical Quality by Design (AQbD) approach has also been reported for the analysis of valsartan and six genotoxic impurities, demonstrating the continuous advancement in analytical methodologies for ensuring the quality of valsartan. biopharminternational.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile impurities in this compound. These impurities can originate from various sources within the manufacturing process, including residual solvents, reagents, and by-products. turkjps.org The inherent volatility of these compounds makes GC, particularly when coupled with headspace (HS) sampling, an ideal method for their separation and analysis. oup.comshimadzu.com

The principle of HS-GC-MS involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas. A portion of this gas is then injected into the GC system. In the GC, the volatile compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. researchgate.net Following separation, the compounds enter the mass spectrometer, which provides mass information for identification and quantification. oup.com

A significant focus of GC-MS analysis in valsartan has been the detection of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These are classified as probable human carcinogens and their presence, even at trace levels, is a major concern. nih.govfda.gov The United States Food and Drug Administration (FDA) and other regulatory bodies have established stringent limits for these impurities. nih.govsemanticscholar.org GC-MS/MS, a tandem mass spectrometry technique, offers enhanced selectivity and sensitivity for quantifying these genotoxic impurities, with reported limits of detection (LOD) and quantification (LOQ) in the parts-per-million (ppm) range. nih.govjst.go.jp For instance, one method reported LODs for four N-nitrosamines ranging from 0.02 to 0.03 ppm and LOQs from 0.06 to 0.09 ppm. semanticscholar.org

Beyond nitrosamines, GC-MS is crucial for monitoring residual solvents. The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity and set permissible daily exposure limits. thermofisher.com Common solvents used in the synthesis of sartans that require monitoring include methanol, acetone, and n-butanol. researchgate.net High-throughput HS-GC methods have been developed to analyze a wide range of residual solvents in a single run, significantly improving productivity in quality control laboratories. shimadzu.com The choice of diluent, such as dimethyl sulfoxide (B87167) (DMSO) or N-Methyl-2-Pyrrolidone (NMP), is critical for achieving optimal sensitivity and accurate quantification of these residual solvents. shimadzu.comfda.govthermofisher.com

The following table provides an overview of typical volatile impurities in this compound and the GC-MS methods used for their analysis.

| Impurity Class | Specific Examples | Analytical Technique | Key Method Parameters |

| N-Nitrosamines | N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosoethylisopropylamine (NEIA), N-Nitrosodiisopropylamine (NDIPA) | GC-MS/MS, HS-GC-MS | Capillary columns (e.g., DB-WAX), Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes for high sensitivity. fda.govnih.govjst.go.jp |

| Residual Solvents | Methanol, Acetone, n-Butanol, Dimethylformamide (DMF) | HS-GC-FID, HS-GC-MS | Use of various diluents (e.g., DMSO, water), optimization of headspace temperature and equilibration time. oup.comshimadzu.comresearchgate.net |

| Other Volatile Organic Impurities | By-products from synthesis, such as those arising from the use of specific reagents. | HS-GC-MS | Method development tailored to the specific synthetic route and potential by-products. |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Assignment of Impurities

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical tools for the definitive structural elucidation of impurities in this compound. While chromatographic techniques like GC and HPLC are excellent for separation and detection, NMR and IR provide detailed information about the molecular structure of an unknown impurity, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, chemists can piece together the carbon-hydrogen framework of a molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further connectivity information, allowing for the unambiguous assignment of complex structures.

In the context of this compound, NMR is instrumental in:

Identifying process-related impurities: These can be isomers, by-products, or unreacted starting materials. The unique NMR fingerprint of each compound allows for its specific identification.

Characterizing degradation products: NMR can help to determine the structure of new compounds that may form under stress conditions (e.g., heat, light, acid, or base), providing insights into the stability of the intermediate.

Confirming the structure of synthesized reference standards: When a new impurity is detected, a reference standard is often synthesized. NMR is used to confirm that the synthesized standard has the correct chemical structure before it is used for quantification in chromatographic methods.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. Each functional group (e.g., C=O, O-H, N-H, C≡N) absorbs infrared radiation at a characteristic frequency. By analyzing the absorption bands in an IR spectrum, one can deduce the presence or absence of specific functional groups.

For this compound, IR spectroscopy is valuable for:

Rapid screening of intermediates: IR can quickly confirm the presence of key functional groups, such as the nitrile (C≡N) and the tetrazole ring in later-stage intermediates.

Identifying impurities with different functional groups: If an impurity contains a functional group that is not present in the main intermediate, IR can readily detect it. For example, the presence of a carboxylic acid impurity in an ester-containing intermediate would be evident from a broad O-H stretch in the IR spectrum.

Monitoring reaction progress: The disappearance of a reactant's characteristic peak and the appearance of a product's peak can be tracked by IR to monitor the progress of a chemical reaction.

The complementary nature of NMR and IR spectroscopy provides a comprehensive approach to the structural assignment of impurities in this compound, which is a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient.

Validation of Analytical Methods for Impurity Quantification

The validation of analytical methods used for quantifying impurities in this compound is a critical regulatory requirement to ensure the reliability and accuracy of the results. This process is governed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics to be evaluated. A validated method provides confidence that it is suitable for its intended purpose, which in this case is the precise measurement of impurity levels.

The validation process encompasses a series of experiments to assess the following key parameters:

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. For impurity testing, this means demonstrating that the peaks for known impurities are well-resolved from the main intermediate peak and any other potential impurities.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (r) or coefficient of determination (r²) should be close to 1. nih.gov

Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix and the percentage of the impurity recovered is calculated. semanticscholar.org Recoveries for N-nitrosamines in valsartan have been reported in the range of 91.9-122.7%. nih.gov

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or different equipment.

Reproducibility: Precision between different laboratories. The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. For impurity analysis, RSD values of less than 9.15% for intra-day and inter-day precision have been reported. nih.gov

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (S/N), typically a ratio of 3:1. jst.go.jp For NDMA in valsartan, an LOD of 0.1 µg/g has been reported. jst.go.jp

Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is commonly established at a signal-to-noise ratio of 10:1. jst.go.jp An LOQ of 0.5 µg/g has been reported for NDMA in valsartan. jst.go.jp

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations include changes in pH, mobile phase composition, temperature, and instrument settings. oup.com

The following table summarizes the validation parameters and typical acceptance criteria for an impurity quantification method.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to differentiate the analyte from other substances. | Resolution between peaks should be greater than 1.5. |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) > 0.99. nih.gov |

| Range | Concentration interval where the method is precise, accurate, and linear. | Defined based on the expected impurity levels. |

| Accuracy | Closeness of the measured value to the true value. | Recovery of spiked impurity typically within 80-120%. nih.gov |

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) should be low (e.g., <10%). nih.gov |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1. jst.go.jp |

| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately measured. | Signal-to-Noise ratio of 10:1. jst.go.jp |

| Robustness | Insensitivity to small changes in method parameters. | Method performance should remain acceptable under varied conditions. |

Mitigation and Prevention Strategies for Valsartan Intermediate Impurities

Selective Isolation and Purification Techniques for Impurity Reduction

While process redesign is the primary strategy for impurity control, selective isolation and purification techniques are essential for removing any impurities that are still present in the crude this compound. The choice of purification method depends on the physicochemical properties of the intermediate and the impurities to be removed.

Commonly employed purification techniques in the pharmaceutical industry include:

Crystallization: This is one of the most powerful and widely used techniques for purifying solid organic compounds. The process involves dissolving the crude intermediate in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out while the impurities remain in the solution (mother liquor). The effectiveness of crystallization depends on the significant difference in solubility between the intermediate and its impurities in the chosen solvent system. Multiple recrystallizations may be necessary to achieve the desired level of purity.

Chromatography: Column chromatography is a versatile technique used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase.

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process. It is often used for routine purification in a laboratory setting.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when very high purity is required, prep-HPLC can be employed. While more expensive and time-consuming than flash chromatography, it offers superior resolution.

Extraction: Liquid-liquid extraction is used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. By adjusting the pH of the aqueous phase, acidic or basic impurities can be selectively ionized and extracted from the organic phase containing the neutral intermediate, or vice-versa.

Distillation: For volatile liquid intermediates, distillation can be an effective purification method. The separation is based on differences in the boiling points of the components in the mixture. Fractional distillation is used for separating liquids with close boiling points.

The following table outlines the applicability of different purification techniques for removing various types of impurities from this compound.

| Purification Technique | Principle of Separation | Applicable for Removing |

| Crystallization | Differential solubility | Impurities with significantly different solubility profiles than the main intermediate. |

| Column Chromatography | Differential adsorption and polarity | A wide range of impurities, including isomers and by-products with different polarities. |

| Extraction | Differential solubility in immiscible liquids | Acidic, basic, or highly polar/non-polar impurities. |

| Distillation | Differential boiling points | Volatile impurities from a less volatile intermediate, or purification of a volatile intermediate. |

The selection and optimization of the purification process are critical for achieving the desired purity of the valsartan intermediate while maximizing the yield. A combination of these techniques may be necessary to remove a complex mixture of impurities effectively.

Structural Characterization and Elucidation of Valsartan Intermediates

Spectroscopic Approaches for Intermediate Structural Confirmation

Spectroscopic methods are indispensable tools for the unambiguous identification and structural confirmation of synthetic intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and molecular weight of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N, 2D NMR)

NMR spectroscopy is a powerful technique for elucidating the precise connectivity and stereochemistry of molecules. In the context of valsartan (B143634) intermediates, ¹H and ¹³C NMR are routinely used to confirm their structures. nih.govresearchgate.netacs.org For instance, in the intermediate (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, the proton and carbon signals can be assigned to the valine, biphenyl (B1667301), and tetrazole moieties. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by revealing correlations between neighboring protons and between protons and their directly attached carbons, respectively. These methods are crucial for unambiguously assigning all signals in complex intermediates. wbc.poznan.pl While ¹H and ¹³C NMR are most common, ¹⁵N NMR can also be employed to probe the nitrogen environments within the tetrazole ring and the amide linkage, offering additional structural verification.

A study on valsartan disodium, an important intermediate, utilized ¹H NMR to confirm its structure. rsc.org The resulting spectrum showed characteristic peaks corresponding to the different protons in the molecule, confirming the successful synthesis. rsc.org Similarly, ¹³C NMR spectra of valsartan and its impurities have been used to identify structural differences, such as the methylation of the tetrazole ring. researchgate.net

Below is a representative table of ¹H NMR chemical shifts for a key valsartan intermediate, N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride. nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-aromatic | 7.05-8.27 | m | Biphenyl protons |

| H-CH₂ (benzyl) | 5.31 | s | -CH₂- attached to biphenyl |

| H-CH₂ (valine) | 3.67-3.90 | dd | -CH₂- attached to nitrogen |

| H-CH (valine) | 3.27-3.29 | m | α-proton of valine |

| H-CH (valine) | 2.01-2.08 | m | β-proton of valine |

| H-CH₃ (valine) | 0.86-0.95 | m | Methyl protons of valine |

| H-OCH₃ | 3.67 | s | Methyl ester proton |

Table 1: Representative ¹H NMR data for a Valsartan Intermediate.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govresearchgate.net The FT-IR spectrum of a valsartan intermediate will exhibit characteristic absorption bands corresponding to its various functional moieties. ekb.egresearchgate.netpharmaresearchlibrary.org

For example, the presence of a carboxylic acid group would be indicated by a broad O-H stretching band around 3000 cm⁻¹ and a sharp C=O stretching band around 1700-1730 cm⁻¹. acs.orgekb.eg An amide carbonyl group typically shows a strong absorption band in the region of 1630-1680 cm⁻¹. researchgate.net The nitrile group (-C≡N) in cyanobiphenyl intermediates displays a characteristic stretch around 2220-2260 cm⁻¹. google.com The N-H stretch of the amine and the tetrazole ring can be observed in the 3200-3500 cm⁻¹ region. researchgate.net

The following table summarizes typical FT-IR absorption bands for functional groups found in valsartan intermediates.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic acid) | 3300-2500 (broad) |

| N-H (Amine/Tetrazole) | 3419.9 |

| C-H (Aromatic/Aliphatic) | 3100-2850 |

| C≡N (Nitrile) | 2220-2260 |

| C=O (Carboxylic acid) | 1732.13 |

| C=O (Amide) | 1631.83 |

| C=N (Tetrazole) | 2962.76 |

| C-N | 1107.18 |

Table 2: Characteristic FT-IR Frequencies for this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound and providing structural information through fragmentation analysis. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. nih.govpharmacompass.comnih.gov

The mass spectrum of an intermediate will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms its molecular weight. acs.org For example, the mass spectrum of N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride shows a peak corresponding to the molecular ion [M+H]⁺ at m/z 487.1. acs.org

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable insights into the structure of the intermediates. researchgate.net By analyzing the fragment ions, the different building blocks of the molecule can be identified, confirming the proposed structure. researchgate.net For instance, the fragmentation of a valsartan intermediate might show losses corresponding to the valine side chain, the ester group, or cleavage of the biphenyl linkage.

Advanced Structural and Conformational Analysis of this compound

Beyond basic structural confirmation, advanced computational and analytical techniques can provide deeper insights into the three-dimensional structure, electronic properties, and intermolecular interactions of this compound.

Computational Chemistry and Molecular Modeling for Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, MEP)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and reactivity of molecules. researchgate.netresearchgate.net By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electronic and optical properties of the intermediates can be understood. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. ics.ir

The Molecular Electrostatic Potential (MEP) map is another valuable computational tool that visualizes the charge distribution on the molecule's surface. researchgate.netscribd.com The MEP map helps to identify the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions. researchgate.netics.ir

Analysis of Intermolecular Interactions via Hirshfeld Surface and 2D Fingerprint Plots

The 2D fingerprint plot is a graphical representation derived from the Hirshfeld surface that summarizes all the intermolecular contacts in a crystal. soton.ac.ukmdpi.com It plots the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The shape and features of the fingerprint plot provide a detailed picture of the packing environment. For a thiourea (B124793) derivative of a valsartan intermediate, Hirshfeld analysis revealed that H···H (58.1%), S···H/H···S (19%), and C···H/H···C (18.4%) were the predominant intermolecular interactions. researchgate.net

These advanced analytical methods provide a comprehensive understanding of the structural and electronic properties of this compound, which is essential for process development and quality control in the pharmaceutical industry.

Conformational Studies and Dihedral Angle Analysis

The three-dimensional arrangement of atoms and functional groups in this compound is crucial for understanding their reactivity, stability, and the stereochemical outcome of the synthesis of valsartan. Conformational studies, particularly the analysis of dihedral angles, provide insight into the spatial orientation of key structural motifs, such as the biphenyl and acyl groups. These studies often employ a combination of experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside theoretical quantum mechanics and molecular modeling calculations.

Research into the conformational properties of valsartan itself has revealed the presence of two distinct and nearly isoenergetic conformations in solution, corresponding to cis and trans isomers around the amide bond. nih.gov The ratio of these conformers is approximately 40:60 (cis:trans), and they coalesce at temperatures between 55-60°C. nih.gov Quantum mechanics calculations have shown that the bulky substituents of valsartan play a role in stabilizing the transition state for the interconversion between these conformers. nih.gov This inherent conformational flexibility in the final molecule underscores the importance of understanding the conformational behavior of its synthetic precursors.

X-ray diffraction analysis of valsartan precursors has provided precise data on their solid-state conformations. For instance, in the crystalline structure of a tritylated biphenyl tetrazole intermediate (C22H18N8·H2O), the dihedral angle between the two phenyl rings of the biphenyl unit is a key conformational parameter. researchgate.net Analysis has also focused on the relative orientation of the tetrazole rings. researchgate.net

Detailed analysis of the crystal structure of this intermediate has yielded specific dihedral angles that define its three-dimensional shape. researchgate.net

Table 1: Selected Dihedral Angles in a Valsartan Precursor (C22H18N8·H2O)

| Interacting Groups | Dihedral Angle (°) |

|---|---|

| Rings of the biphenyl unit | 55.23 (8) |

| Between the two tetrazole rings | 69.58 (1) |

| Terminal phenyl ring and one benzene (B151609) ring | 26.98 (8) |

| Terminal phenyl ring and the other benzene ring | 39.75 (8) |

Data sourced from a study on a valsartan precursor. researchgate.net

Furthermore, studies on other classes of this compound, such as thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, have confirmed their non-planar nature through 3D structure analysis, which includes the calculation of dihedral angles. researchgate.net Theoretical studies using Density Functional Theory (DFT) have also been employed to investigate the potential energy surface and identify stable conformers of valsartan and its intermediates, correlating computational results with experimental NMR data. researchgate.net These combined approaches are essential for a comprehensive structural characterization of these complex molecules.

Analytical Methodologies for Valsartan Intermediates Quantification and Quality Assurance

Chromatographic Techniques for Quantitative Analysis of Valsartan (B143634) Intermediates

Chromatographic techniques are paramount in the analysis of valsartan and its intermediates due to their high resolving power, which allows for the separation of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of valsartan and its intermediates. globalresearchonline.netsielc.com The development of a stability-indicating HPLC method is critical to separate the active pharmaceutical ingredient (API) from its degradation products and synthetic intermediates. nih.gov

Method development often involves a reversed-phase approach, utilizing columns like C18 or ODS-3v. nih.govajpaonline.comresearchgate.netajpaonline.com The optimization of the mobile phase composition, pH, and flow rate is essential for achieving adequate separation. A common mobile phase consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent like acetonitrile or methanol. nih.govijresm.comresearchgate.net The pH of the mobile phase is often adjusted to control the ionization of the analytes and improve peak shape and resolution. nih.govresearchgate.net

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. ajpaonline.comnih.gov Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For valsartan and its impurities, linearity is often established over a specified concentration range, with correlation coefficients (r²) typically exceeding 0.99. ajpaonline.comajpaonline.comhrpub.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, with acceptance criteria for recovery typically falling within 97.0% to 103.0%. ijresm.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) being a key metric. nih.govijresm.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govscirp.org

The following table summarizes typical parameters for a validated HPLC method for valsartan and its intermediates.

| Parameter | Typical Value/Range | Reference(s) |

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Phosphate Buffer | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | ajpaonline.comajpaonline.com |

| Detection | UV at 230 nm or 250 nm | ajpaonline.comresearchgate.net |

| Linearity (r²) | > 0.999 | hrpub.org |

| Accuracy (% Recovery) | 98-102% | scirp.org |

| Precision (%RSD) | < 2% | ijresm.com |

| LOD | ~0.01 µg/mL - 2.72 µg/mL | nih.govsphinxsai.com |

| LOQ | ~0.05 µg/mL - 8.25 µg/mL | nih.govsphinxsai.com |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, primarily in terms of speed, resolution, and sensitivity. globalresearchonline.net By utilizing columns with smaller particle sizes (typically less than 2 µm), UPLC systems can operate at higher pressures, leading to much faster analysis times without compromising separation efficiency. nih.gov

For the analysis of valsartan intermediates, UPLC methods provide a rapid approach for quantitative determination of purity in both bulk drug substances and pharmaceutical dosage forms. nih.gov A stability-indicating UPLC method can separate valsartan from its impurities and degradation products in a significantly shorter run time, often within minutes. nih.govlongdom.org

The development and validation of UPLC methods follow the same principles as HPLC, adhering to ICH guidelines. nih.gov The enhanced sensitivity of UPLC allows for lower limits of detection and quantification for this compound. longdom.org

| Parameter | Typical Value/Range | Reference(s) |

| Column | BEH C18 (e.g., 100mm x 2.1mm, 1.7µm) | nih.gov |

| Mobile Phase | Gradient mixture of aqueous and organic solvents | nih.gov |

| Flow Rate | 0.6 mL/min | longdom.org |

| Detection | UV at 225 nm | nih.govlongdom.org |

| Run Time | < 10 minutes | nih.gov |

| LOD (Valsartan) | 0.8 µg/mL | longdom.org |

| LOQ (Valsartan) | 2.4 µg/mL | longdom.org |

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique that can be used for both screening and quantification of valsartan and its intermediates. nih.goviipseries.org It offers advantages such as the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness. iipseries.org

In HPTLC, a sample is applied to a high-performance plate coated with a stationary phase (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a chamber with a suitable mobile phase, which separates the components of the sample based on their differential migration. wjarr.comjapsonline.com The separated spots are then visualized under UV light and quantified using a densitometric scanner. wjarr.com

HPTLC methods have been developed for the simultaneous quantification of valsartan in combination with other drugs, demonstrating its utility in analyzing complex mixtures. wjarr.com The method is validated for parameters such as linearity, precision, accuracy, and robustness as per ICH guidelines. japsonline.com

| Parameter | Typical Condition | Reference(s) |

| Stationary Phase | Precoated silica gel 60 F254 HPTLC plates | japsonline.comjapsonline.com |

| Mobile Phase | Chloroform: Acetonitrile: Toluene (B28343): Glacial Acetic Acid (1:8:1:0.1 v/v/v/v) | japsonline.com |

| Detection | UV at 254 nm | japsonline.comjapsonline.com |

| Linearity Range | 260 - 1560 ng/band | wjarr.com |

| Rf Value | 0.57 ± 0.02 | wjarr.com |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of chiral compounds and other closely related impurities. jocpr.compageplace.de In the context of valsartan, which exists as enantiomers, CE is a valuable tool for determining enantiomeric purity. jocpr.com

Capillary Zone Electrophoresis (CZE) is a mode of CE that has been successfully applied to the chiral separation of valsartan enantiomers. nih.govjocpr.com This is typically achieved by adding a chiral selector, such as a cyclodextrin derivative (e.g., acetyl-β-cyclodextrin), to the background electrolyte. nih.govresearchgate.net The chiral selector forms transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities and thus, their separation.

The method is optimized by adjusting parameters such as the type and concentration of the chiral selector, the pH and concentration of the buffer, the applied voltage, and the capillary temperature. nih.govjocpr.com Validation of the CE method includes assessing its linearity, precision, accuracy, and limits of detection and quantification for the undesired enantiomer. nih.govjocpr.com

| Parameter | Optimized Condition | Reference(s) |

| Capillary | Fused-silica (e.g., 50 µm I.D.) | nih.govjocpr.com |

| Background Electrolyte | 25 mM Phosphate buffer (pH 8.0) | nih.gov |

| Chiral Selector | 10 mM Acetyl-β-cyclodextrin | nih.gov |

| Applied Voltage | +30 kV | nih.gov |

| Detection | UV at 254 nm | jocpr.com |

| LOD (R-enantiomer) | 0.01% relative to valsartan concentration | nih.gov |

| LOQ (R-enantiomer) | 0.05% relative to valsartan concentration | nih.gov |

Spectrometric Techniques for Quantification of this compound

Spectrometric techniques, particularly UV-Visible spectroscopy, offer a simpler and more rapid alternative for the quantification of valsartan, although they may lack the specificity of chromatographic methods for analyzing complex mixtures of intermediates.

UV-Visible spectrophotometry is a straightforward and cost-effective method for the determination of valsartan concentration in bulk and pharmaceutical dosage forms. impactfactor.orgaietta.ac.in The method is based on the principle that valsartan absorbs ultraviolet radiation at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the drug in the solution, as described by the Beer-Lambert law. researchgate.net

For quantitative analysis, a solution of valsartan is prepared in a suitable solvent, such as methanol or ethanol, and the absorbance is measured at its wavelength of maximum absorption (λmax), which is typically around 249 nm or 250 nm. researchgate.netimpactfactor.org A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. impactfactor.org

The method is validated for linearity, accuracy, and precision. impactfactor.org While UV spectroscopy is a valuable tool for the assay of the bulk drug, its application for the quantification of specific intermediates in a mixture is limited due to potential spectral overlap. However, it can be used in conjunction with a chromogenic reagent to form a colored complex with a distinct λmax, which can enhance specificity and sensitivity. researchgate.netjapsonline.comscispace.com

| Parameter | Typical Value/Range | Reference(s) |

| Wavelength (λmax) | 249 nm | impactfactor.org |

| Solvent | Methanol | impactfactor.orgjapsonline.com |

| Linearity Range | 2 - 20 µg/mL | impactfactor.org |

| Correlation Coefficient (r²) | 0.999 | impactfactor.org |

Patent Landscape and Intellectual Property in Valsartan Intermediates Research

Analysis of Key Patent Filings and Their Impact on Valsartan (B143634) Intermediate Synthesis

The initial patent for valsartan, filed by Ciba-Geigy (now Novartis), laid the groundwork for the synthesis of this critical angiotensin II receptor blocker. d-nb.infopatsnap.com A key aspect of the early synthesis involved the use of organotin reagents for the formation of the characteristic tetrazole ring. d-nb.info This process, while effective, presented challenges related to the toxicity and removal of tin-based residues. patsnap.com

Subsequent patent filings by various pharmaceutical companies have largely focused on developing more efficient, safer, and cost-effective methods for producing key valsartan intermediates. These patents have had a significant impact on the evolution of valsartan synthesis, moving away from hazardous reagents and complex purification procedures.

A notable area of innovation has been the development of tin-free methods for the tetrazole ring formation. For instance, alternative processes utilizing zinc salts or other catalysts have been patented, offering a safer manufacturing profile. google.com Patents have also been granted for novel methods of preparing key intermediates, such as N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester, with high purity and yield. google.comnih.gov These improved processes often involve different solvent systems, bases, or reaction conditions that minimize the formation of impurities. nih.gov

Furthermore, patents have been filed to address the issue of specific impurities, including nitrosamines, which became a significant concern in sartan manufacturing. epo.org For example, Zhejiang Huahai Pharmaceutical Co., Ltd. filed a patent for a method that separates the valsartan methyl ester intermediate before quenching the azide (B81097), thereby preventing the formation of N-nitrosodimethylamine (NDMA). epo.org

The following table summarizes some key patent filings and their contributions to the synthesis of this compound:

| Patent / Applicant | Key Innovation / Impact on Synthesis |

| U.S. Patent 5,399,578 (Ciba-Geigy) | The original patent covering valsartan and its synthesis. The described route utilized tributyltin azide for the formation of the tetrazole ring. patsnap.comnewdrugapprovals.org |

| Various Generic Manufacturers | Development of alternative and improved processes for preparing valsartan and its intermediates, often focusing on avoiding toxic reagents like organotin compounds and improving impurity profiles. google.comdrugpatentwatch.com |

| Zhejiang Huahai Pharmaceutical Co., Ltd. | Patented a synthesis method designed to prevent the formation of nitrosamine (B1359907) impurities by separating the valsartan methyl ester intermediate prior to the azide quenching step. epo.org |

| Aurobindo Pharma Ltd. | Filed patents for improved processes for preparing pure valsartan, substantially free from certain impurities, by controlling specific reaction and purification steps for key intermediates. nih.gov |

Strategic Evolution of Intellectual Property Rights in this compound Processes